molecular formula C13H16F3N2O7P B2775150 Dipropyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate CAS No. 63245-91-0

Dipropyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate

Cat. No.: B2775150
CAS No.: 63245-91-0
M. Wt: 400.247
InChI Key: ANGXIHMCPZOKLG-UHFFFAOYSA-N
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Description

Dipropyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate is a chemical compound with the molecular formula C13H16F3N2O7P It is known for its unique structural features, which include nitro groups, a trifluoromethyl group, and a phosphonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dipropyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate typically involves the reaction of 2,6-dinitro-4-(trifluoromethyl)phenol with dipropyl phosphite. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar reaction conditions as those used in laboratory settings. The process would be scaled up with appropriate adjustments to reaction times, temperatures, and purification steps to accommodate larger quantities of reactants and products .

Chemical Reactions Analysis

Types of Reactions

Dipropyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dipropyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dipropyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate involves its interaction with specific molecular targets. The nitro groups and the trifluoromethyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. The phosphonate ester group can also interact with enzymes and other proteins, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dipropyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate is unique due to its specific combination of functional groups, which confer distinct chemical properties. The presence of both nitro groups and a trifluoromethyl group enhances its reactivity and potential for diverse applications. Additionally, the phosphonate ester group provides versatility in chemical modifications and interactions .

Properties

IUPAC Name

2-dipropoxyphosphoryl-1,3-dinitro-5-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N2O7P/c1-3-5-24-26(23,25-6-4-2)12-10(17(19)20)7-9(13(14,15)16)8-11(12)18(21)22/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGXIHMCPZOKLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOP(=O)(C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])OCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N2O7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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